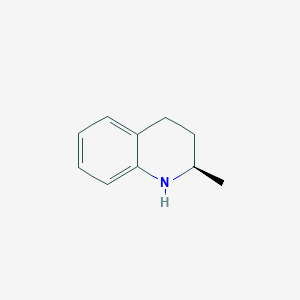

(R)-2-Methyl-1,2,3,4-tetrahydroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZICUKPOZUKZLL-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201337228 | |

| Record name | (2R)-1,2,3,4-Tetrahydro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63430-95-5 | |

| Record name | (2R)-1,2,3,4-Tetrahydro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective and Stereoselective Synthetic Methodologies for R 2 Methyl 1,2,3,4 Tetrahydroquinoline and Chiral Tetrahydroquinoline Scaffolds

Asymmetric Hydrogenation Strategies for Chiral Tetrahydroquinolines

Asymmetric hydrogenation of quinolines is the most direct and atom-economical method for accessing chiral 1,2,3,4-tetrahydroquinolines, which are significant structural motifs in numerous bioactive molecules and pharmaceutical agents. dicp.ac.cn This approach involves the reduction of the C=N-C=C fragment within the quinoline's pyridine (B92270) ring, creating a stereocenter, typically at the C2 position. Significant progress in this field has been driven by the development of sophisticated transition-metal catalysts and, more recently, organocatalytic systems. dicp.ac.cn

Transition Metal-Catalyzed Asymmetric Hydrogenation

Homogeneous asymmetric hydrogenation catalyzed by transition metal complexes is a cornerstone of modern stereoselective synthesis. dicp.ac.cn For the reduction of heteroaromatic compounds like quinolines, catalysts based on ruthenium, iridium, and rhodium have proven to be particularly effective, each offering unique advantages in terms of reactivity, selectivity, and substrate scope. dicp.ac.cnnih.gov

Ruthenium-based catalysts are highly effective for the asymmetric hydrogenation of a wide array of quinoline (B57606) derivatives. acs.org Chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes, which are phosphine-free, have demonstrated exceptional performance. acs.orgnih.gov These systems can efficiently hydrogenate 2-alkyl, 2-aryl, and other substituted quinolines to yield the corresponding 1,2,3,4-tetrahydroquinolines with excellent conversions and enantioselectivities, often exceeding 99% enantiomeric excess (ee). acs.orgnih.gov

The mechanism of this Ru-catalyzed hydrogenation is proposed to proceed through an ionic, stepwise pathway involving 1,4-hydride addition, isomerization, and then a final 1,2-hydride addition. acs.org The transfer of H+ and H- occurs outside the metal's coordination sphere. nih.govacs.org The origin of the high enantioselectivity is attributed to a CH/π interaction between the catalyst's η⁶-arene ligand and the fused phenyl ring of a dihydroquinoline intermediate, which is stabilized via a 10-membered ring transition state. nih.govacs.org This methodology has been successfully applied to the gram-scale synthesis of key intermediates for biologically active compounds. acs.orgnih.gov

In some cases, ruthenium catalysts can exhibit unusual chemoselectivity. For instance, a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst has been shown to selectively reduce the carbocyclic ring of quinolines, yielding 5,6,7,8-tetrahydroquinolines, particularly with 8-substituted substrates. rsc.orgdicp.ac.cn

| Substrate | Catalyst System | Conversion (%) | ee (%) | Configuration | Reference |

|---|---|---|---|---|---|

| 2-Methylquinoline (B7769805) | [Ru(OTf)(p-cymene)((R,R)-TsDPEN)]OTf | >99 | 95 | S | acs.orgnih.gov |

| 2-Ethylquinoline | [Ru(OTf)(p-cymene)((R,R)-TsDPEN)]OTf | >99 | 96 | S | acs.org |

| 2-Phenylquinoline | [Ru(OTf)(p-cymene)((R,R)-TsDPEN)]OTf | >99 | 90 | S | acs.org |

| 2,6-Dimethylquinoline | [Ru(OTf)(p-cymene)((R,R)-TsDPEN)]OTf | >99 | 98 | S | acs.org |

Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of heteroaromatic compounds, including quinolines. dicp.ac.cn The first highly enantioselective examples utilized an iridium system with biphosphine ligands, such as MeO-Biphep, in the presence of iodine as a crucial additive. dicp.ac.cn This system provided a breakthrough, achieving up to 96% ee for various 2-substituted quinolines. dicp.ac.cn

Subsequent research introduced chiral ferrocenyloxazoline-derived N,P ligands, which also proved effective in iridium-catalyzed hydrogenations, yielding tetrahydroquinolines with up to 92% ee. dicp.ac.cn These reactions are typically performed under mild conditions and tolerate a variety of functional groups. dicp.ac.cn More recently, water-soluble iridium catalysts bearing aminobenzimidazole ligands have been developed for asymmetric transfer hydrogenation (ATH) of quinolines in aqueous or biphasic systems. nih.govacs.orgacs.org These catalysts are exceptionally efficient, capable of operating at very low catalyst loadings (down to 0.001 mol%) and achieving turnover numbers up to 33,000 with excellent enantioselectivity (up to 99% ee). acs.orgacs.org

An interesting phenomenon observed with some iridium catalysts is solvent-dependent enantiodivergence. By simply changing the reaction solvent (e.g., from toluene (B28343) to ethanol), it is possible to obtain either the (R) or (S) enantiomer of the tetrahydroquinoline product with high selectivity using the same chiral catalyst. acs.orgrsc.org This provides a highly efficient and flexible strategy for accessing both enantiomers. acs.org

| Substrate | Catalyst System | Conditions | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylquinoline | [Ir(COD)Cl]₂ / (S)-MeO-Biphep / I₂ | CH₂Cl₂, 30 atm H₂, 25 °C | 100 | 96 | dicp.ac.cn |

| 2-Propylquinoline | [Ir(COD)Cl]₂ / (S,Sp)-ferrocenyloxazoline N,P ligand / I₂ | Toluene, 600 psi H₂, 25 °C | >95 | 92 | dicp.ac.cn |

| 2-(n-Butyl)quinoline | [Ir(COD)Cl]₂ / (S)-MeO-Biphep / I₂ | CH₂Cl₂, 30 atm H₂, 25 °C | 100 | 94 | dicp.ac.cn |

| 2-Methylquinoline | Water-soluble Ir-aminobenzimidazole complex | Water, HCOOH/HCOONa, 40 °C | 99 | 99 | acs.orgacs.org |

While less common than ruthenium or iridium for direct hydrogenation of N-heteroaromatics, rhodium catalysts have been successfully employed, particularly in asymmetric transfer hydrogenation (ATH) reactions. rsc.orgliv.ac.uk Using formic acid or its salts as the hydrogen source, chiral rhodium complexes can effectively reduce quinolines. For example, a complex formed from [(Cp*RhCl₂)₂] and a chiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand catalyzes the ATH of various quinolines in water, a green solvent, with excellent enantioselectivities. liv.ac.uk The pH of the aqueous medium was found to be a critical parameter for achieving high conversion and selectivity. liv.ac.uk

A novel approach involves a rhodium complex with a ferrocene-thiourea chiral bisphosphine ligand. rsc.org The addition of a strong Brønsted acid like HCl was found to be essential for high reactivity and enantioselectivity (up to 99% ee). rsc.org Mechanistic studies suggest that the acid protonates the quinoline substrate, enabling an anion-binding interaction between the substrate and the catalyst's thiourea (B124793) moiety, which enhances stereocontrol. rsc.org Rhodium has also been used to catalyze the ATH of 4-quinolone derivatives to furnish chiral 1,2,3,4-tetrahydroquinoline-4-ols. rsc.org

| Substrate | Catalyst System | Reaction Type | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylquinoline | [(CpRhCl₂)₂] / (1R,2R)-TsDPEN | ATH (HCOONa in water) | 98 | 91 | liv.ac.uk |

| 2-Phenylquinoline | [Rh(COD)₂]BF₄ / Ferrocene-thiourea ligand / HCl | Hydrogenation (H₂) | >99 | 99 | rsc.org |

| 6-Bromo-2-methylquinoline | [(CpRhCl₂)₂] / (1R,2R)-TsDPEN | ATH (HCOONa in water) | 99 | 99 | liv.ac.uk |

| 2,3-Dimethylquinoline | [(Cp*RhCl₂)₂] / (1R,2R)-TsDPEN | ATH (HCOONa in water) | 96 | 97 | liv.ac.uk |

While ruthenium, iridium, and rhodium dominate the field, other transition metals have been explored for related transformations. For instance, palladium-catalyzed stereodivergent [4+2] cycloaddition reactions using novel P-chiral ligands (Yuephos) have been developed to construct highly substituted chiral tetrahydroquinoline scaffolds with multiple stereocenters. nih.gov Manganese-catalyzed systems have also been reported for the stereodivergent asymmetric hydrogenation of di-substituted quinoxalines, a related class of N-heterocycles, to provide either cis- or trans-chiral tetrahydroquinoxalines. nih.gov However, for the direct asymmetric hydrogenation of simple quinolines, Ru, Ir, and Rh complexes remain the most widely studied and successful catalysts to date.

Organocatalytic Asymmetric Hydrogenation Approaches

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral tetrahydroquinolines. These methods typically involve a biomimetic transfer hydrogenation, where a chiral Brønsted acid catalyst activates the quinoline substrate towards reduction by a hydrogen donor like a Hantzsch ester or a regenerable NAD(P)H model. organic-chemistry.org

Chiral phosphoric acids (CPAs) are the most common catalysts for this transformation. organic-chemistry.org The reaction proceeds via protonation of the quinoline nitrogen by the CPA, forming a chiral ion pair with the conjugate base of the acid. This ion pair then directs the stereoselective hydride transfer from the hydrogen donor to the C2-position of the quinolinium ion. dicp.ac.cn This methodology has been successfully applied to a variety of 2-substituted quinolines, affording the products in high yields and with excellent enantioselectivities. organic-chemistry.org

A novel one-pot cascade reaction has been developed starting from 2-aminochalcones. This process involves an initial acid-catalyzed cyclization to form the quinoline intermediate in situ, followed by a biomimetic asymmetric reduction using a regenerable NAD(P)H model (phenanthridine) and a chiral phosphoric acid, with hydrogen gas and a ruthenium complex used to regenerate the hydride donor. This efficient strategy avoids the pre-synthesis of the quinoline substrates.

| Substrate | Catalyst | H-Source | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenylquinoline | Chiral Phosphoric Acid | Hantzsch Ester | 98 | 96 | organic-chemistry.org |

| 2-Styrylquinoline | Chiral Phosphoric Acid | Hantzsch Ester | 99 | 92 | organic-chemistry.org |

| 2-(p-Tolyl)quinoline | Chiral Phosphoric Acid | Hantzsch Ester | 99 | 96 | organic-chemistry.org |

| 2-(Naphthalen-2-yl)quinoline | Chiral Phosphoric Acid | Hantzsch Ester | 98 | 97 | organic-chemistry.org |

Chiral Phosphoric Acid Catalysis for Tetrahydroquinoline Enantioselective Reduction

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for the enantioselective reduction of quinolines to furnish chiral tetrahydroquinolines. This methodology often employs a Hantzsch ester as a mild and convenient hydrogen source in a transfer hydrogenation process. The catalyst, typically a derivative of BINOL, creates a chiral environment that directs the hydride transfer from the Hantzsch ester to the protonated quinoline substrate, thereby controlling the stereochemical outcome of the reaction.

One notable application involves a two-step, one-pot consecutive process where 2-aminochalcones are first converted into the corresponding quinolines through a chiral phosphoric acid-catalyzed dehydrative cyclization. The resulting quinoline is then subsequently reduced in the same pot via a chiral phosphoric acid-catalyzed asymmetric reduction with a Hantzsch ester. acs.org This approach has proven effective for a diverse range of 2-aminochalcones, affording the desired tetrahydroquinolines in excellent yields and with high enantioselectivities. acs.org In some instances, chiral phosphoric acid can act as the sole catalyst for both the cyclization and the reduction steps. acs.org

The combination of visible-light-induced cyclization with chiral phosphoric acid-catalyzed transfer hydrogenation presents another innovative strategy. This relay process allows for the highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. organic-chemistry.org The reaction scope for chiral phosphoric acid-catalyzed transfer hydrogenation has been extensively studied for 2-aryl quinolines, and while examples with 2-alkyl quinolines are less common, they have been successfully demonstrated. nih.gov

Table 1: Chiral Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Substituted Quinolines

| Catalyst | Substrate | Hydrogen Source | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Phosphoric Acid I | 2-Pentyl quinoline | Hantzsch ester | High | 65:35 er |

| Chiral Phosphoric Acid II | 2-Pentyl quinoline | Hantzsch ester | High | Nearly Racemic |

| Polystyrene-supported Chiral Phosphoric Acid | 2-Aryl quinolines | Hantzsch ester | Comparable to homogeneous systems | Comparable to homogeneous systems |

Data sourced from Organic Letters. nih.gov

Biomimetic Reductions in Chiral Tetrahydroquinoline Synthesis

Biomimetic reductions, which mimic the function of the natural cofactor NAD(P)H, represent a sophisticated approach to the asymmetric synthesis of chiral tetrahydroquinolines. These methods often utilize a chiral and regenerable NAD(P)H model, which, in the presence of a catalyst, delivers a hydride to the quinoline substrate in a stereocontrolled manner.

A successful biomimetic asymmetric reduction of 2-functionalized quinolines has been developed using a chiral and regenerable NAD(P)H model in the presence of a simple achiral phosphoric acid as a transfer catalyst. acs.orgacs.org This system has provided access to chiral 2-functionalized tetrahydroquinolines with up to 99% enantiomeric excess (ee). acs.orgacs.org The reaction mechanism involves the in situ reduction of the NAD(P)H model, followed by a Brønsted acid-activated transfer of a hydride to the quinoline. The oxidized NAD(P)H model can then be regenerated to complete the catalytic cycle. dicp.ac.cn

This methodology has been applied to the synthesis of a potent opioid analgesic containing a 1,2,3,4-tetrahydroquinoline (B108954) motif, demonstrating its utility in the preparation of biologically active molecules. acs.orgdicp.ac.cn Furthermore, one-pot cascade reactions combining the formation of the quinoline intermediate with a subsequent biomimetic asymmetric reduction have been developed. dicp.ac.cn For instance, 2-aminochalcones can be converted to chiral tetrahydroquinolines using a catalytic amount of phenanthridine (B189435) as a regenerable NAD(P)H model, in conjunction with a ruthenium complex and a chiral phosphoric acid. dicp.ac.cn

Table 2: Biomimetic Asymmetric Reduction of 2-Functionalized Quinolines

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| 2-Methoxycarbonylquinoline | (R)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | 95 | 98 |

| 2-Ethoxycarbonylquinoline | (R)-Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | 96 | 98 |

| 2-Acetylquinoline | (R)-1-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-one | 73 | 92 |

| 2-(4-Methoxybenzoyl)quinoline | (R)-(4-Methoxyphenyl)(1,2,3,4-tetrahydroquinolin-2-yl)methanone | 90 | 95 |

Data sourced from Organic Letters. dicp.ac.cn

Asymmetric Transfer Hydrogenation for Chiral Tetrahydroquinoline Generation

Asymmetric transfer hydrogenation (ATH) is a widely employed and practical method for the synthesis of chiral tetrahydroquinolines from their corresponding quinoline precursors. This technique typically utilizes a transition metal catalyst, such as iridium or ruthenium, complexed with a chiral ligand, and a readily available hydrogen donor, like formic acid or a Hantzsch ester.

Iridium-catalyzed ATH has been shown to be effective for the reduction of quinolines. For example, a system comprising [Ir(COD)Cl]2, (S)-SegPhos as the chiral ligand, and iodine as an additive, successfully catalyzes the transfer hydrogenation of quinolines with Hantzsch esters under mild conditions, achieving up to 88% ee. dicp.ac.cn The choice of solvent can significantly influence both the reactivity and enantioselectivity of these reactions. dicp.ac.cn

Consecutive ATH offers a direct pathway to more complex, C(sp3)-enriched tetrahydroquinolines bearing multiple chiral centers. A method for the synthesis of chiral 1,2,3,4-tetrahydroquinolines with both endo- and exocyclic vicinal chirality has been developed through the consecutive transfer hydrogenation of C2-acylated quinolines using formic acid as the hydride source. acs.org This approach demonstrates excellent asymmetric control, generally yielding products with greater than 90% ee and high diastereomeric ratios. acs.org

Organocatalytic ATH, often employing a chiral Brønsted acid like a phosphoric acid derivative, provides a metal-free alternative for the enantioselective reduction of quinolines. rsc.org This strategy has been successfully applied to the reduction of 2-substituted, 3-substituted, and 4-substituted quinolines, providing access to a broad range of enantioenriched tetrahydroquinoline derivatives. nih.govrsc.org

Chemoenzymatic and Biocatalytic Deracemization of 2-Methyl-1,2,3,4-tetrahydroquinoline

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign routes to enantiopure compounds. Deracemization, a process in which a racemic mixture is converted into a single enantiomer, is a particularly attractive strategy.

Cyclohexylamine (B46788) Oxidase (CHAO) Variants in (R)-2-Methyl-1,2,3,4-tetrahydroquinoline Production

Cyclohexylamine oxidase (CHAO), a flavin-dependent amine oxidase, has been successfully engineered to perform the deracemization of racemic 2-Methyl-1,2,3,4-tetrahydroquinoline. Through techniques such as iterative saturation mutagenesis, improved CHAO variants have been created with significantly enhanced catalytic efficiency and stereoselectivity for this substrate. acs.orgresearchgate.net

One particularly effective triple mutant, T198FL199SM226F, exhibited a 406-fold increase in catalytic efficiency compared to the wild-type enzyme for the deracemization of 2-Methyl-1,2,3,4-tetrahydroquinoline. acs.org In a whole-cell biotransformation using Escherichia coli expressing this mutant, this compound was produced with a high yield of 76% and an excellent enantiomeric excess of 98%. acs.orgresearchgate.net This process relies on the selective oxidation of the (S)-enantiomer by the engineered CHAO, followed by a non-enzymatic reduction of the resulting imine intermediate back to the racemic amine, allowing for a theoretical maximum yield of 100% of the desired (R)-enantiomer.

Table 3: Deracemization of 2-Methyl-1,2,3,4-tetrahydroquinoline using a CHAO Variant

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| CHAO mutant T198FL199SM226F | rac-2-Methyl-1,2,3,4-tetrahydroquinoline | This compound | 76 | 98 |

Data sourced from ACS Catalysis. acs.org

Expanding Biocatalytic Scope for Tetrahydroquinoline Enantiopurification

Beyond CHAO, the broader family of amine oxidases and other enzyme classes are being explored to expand the biocatalytic toolkit for the synthesis of chiral tetrahydroquinolines. For instance, monoamine oxidase from Aspergillus niger (MAO-N) is another flavin-dependent enzyme that has been used in the deracemization of racemic amines. whiterose.ac.uk

Imine reductases (IREDs) have also been employed in multienzyme cascade reactions for the stereodivergent synthesis of tetrahydroquinolines. nih.gov These cascades can start from simple precursors and involve several enzymatic steps to build the chiral tetrahydroquinoline core. For example, a one-pot cascade involving an ene reductase (ERED) and an imine reductase (IRED) can convert α,β-unsaturated aldehydes to chiral N-allylated intermediates, which can then be cyclized to form 3-substituted tetrahydroquinolines. rsc.org Such multi-enzyme systems offer a high degree of control over the stereochemical outcome, allowing for the synthesis of both (R)- and (S)-enantiomers of various tetrahydroquinoline derivatives with excellent yields and enantioselectivities. nih.gov

The kinetic resolution of racemic alcohols possessing a 1,2,3,4-tetrahydroquinoline moiety has also been achieved using lipases or engineered acyltransferases, providing another chemoenzymatic route to enantiomerically enriched tetrahydroquinoline-based building blocks. researchgate.netmdpi.com

Cascade and One-Pot Synthetic Sequences for Chiral Tetrahydroquinolines

A notable example is the one-pot synthesis of chiral tetrahydroquinolines from 2-aminochalcones using a chiral phosphoric acid as the sole catalyst for both a dehydrative cyclization to the quinoline intermediate and its subsequent asymmetric reduction with a Hantzsch ester. acs.org This approach streamlines the synthesis and has been applied to a variety of substrates, consistently delivering high yields and enantioselectivities. acs.org

Another powerful strategy combines gold and chiral Brønsted acid catalysis in a one-pot sequential reaction of aminobenzaldehydes or aminophenones with alkynes. rsc.org This method allows for the highly regio-, diastereo-, and enantioselective synthesis of diversely substituted tetrahydroquinolines with one or two chiral centers. rsc.org Similarly, a combination of Brønsted acid catalysis and visible-light induction enables a relay process for the enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. organic-chemistry.org

Biocatalytic cascades have also been developed, such as the one-pot multienzyme cascade employing an ene reductase and an imine reductase for the synthesis of chiral 3-substituted tetrahydroquinolines from α,β-unsaturated aldehydes. rsc.org Furthermore, a one-pot triple-reaction strategy involving asymmetric organo/photoredox catalysis has been reported for the construction of complex polycyclic tetrahydroquinoline scaffolds with multiple consecutive chiral centers. acs.org This process forms five new chemical bonds and five stereocenters in a single operation. acs.org

These examples highlight the power of cascade and one-pot methodologies to provide efficient and elegant solutions for the asymmetric synthesis of structurally diverse and biologically relevant chiral tetrahydroquinolines.

Cyclization/Asymmetric Reduction Strategies

A prominent approach for synthesizing chiral tetrahydroquinolines involves a one-pot, two-step sequence combining a cyclization reaction to form the quinoline ring followed by an in-situ asymmetric reduction. This strategy is efficient as it avoids the isolation of intermediate quinolines, which can be unstable or require additional purification steps. nih.govdicp.ac.cn

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts capable of orchestrating both the initial cyclization and the subsequent enantioselective reduction in a single pot. nih.gov A notable example involves the conversion of 2-aminochalcones into chiral tetrahydroquinolines. nih.govresearchgate.net In this process, the CPA first catalyzes the dehydrative cyclization of the 2-aminochalcone to generate a quinoline intermediate. nih.gov This intermediate is then subjected to an asymmetric transfer hydrogenation, catalyzed by the same chiral phosphoric acid, using a hydrogen donor such as a Hantzsch ester. nih.govresearchgate.net

This dual-catalysis protocol has proven effective for a variety of 2-aminochalcones, affording the desired tetrahydroquinoline products in excellent yields and with high enantioselectivities. nih.gov The success of this one-pot reaction highlights the versatility of chiral phosphoric acids in mediating multiple distinct transformations within a single synthetic operation. nih.govresearchgate.net

Table 1: CPA-Catalyzed Synthesis of Chiral Tetrahydroquinolines from 2-Aminochalcones

| Entry | R¹ Substituent | R² Substituent | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | H | H | 95 | 95 |

| 2 | 4-Me | H | 91 | 96 |

| 3 | 4-Cl | H | 92 | 94 |

| 4 | H | 4-MeO | 96 | 95 |

| 5 | H | 4-CF₃ | 89 | 93 |

Data synthesized from representative findings in the field. nih.gov

An innovative strategy combines visible-light-induced cyclization with asymmetric transfer hydrogenation. dicp.ac.cnorganic-chemistry.org This relay catalysis approach utilizes the energy from visible light to promote the cyclization of substrates like 2-aminoenones into quinoline intermediates. organic-chemistry.org Following the photocyclization, a chiral catalyst, often a chiral phosphoric acid, mediates an asymmetric transfer hydrogenation of the in-situ generated quinoline. dicp.ac.cnorganic-chemistry.org This method provides a highly enantioselective route to 2-substituted tetrahydroquinolines under mild reaction conditions, leveraging the distinct reactivity offered by photoredox and organocatalysis. organic-chemistry.org

Domino Povarov Reactions for Stereoselective Functionalized Tetrahydroquinolines

The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for constructing the tetrahydroquinoline core. beilstein-journals.orgnih.gov Domino (or tandem) versions of this reaction have been developed to increase molecular complexity from simple starting materials in a single, highly stereoselective operation. beilstein-journals.org

In a typical domino Povarov reaction, an arylamine, an aromatic aldehyde, and an electron-deficient alkyne (like methyl propiolate) react in the presence of an acid catalyst, such as p-toluenesulfonic acid. beilstein-journals.orgbeilstein-journals.org The reaction proceeds through the in-situ formation of a β-enamino ester from the amine and alkyne, and an N-aryl aldimine from the amine and aldehyde. beilstein-journals.org These intermediates then undergo a Povarov reaction, where the β-enamino ester acts as the electron-rich dienophile, to yield highly functionalized, polysubstituted tetrahydroquinolines. beilstein-journals.orgbeilstein-journals.org These reactions often exhibit high diastereoselectivity, leading to the formation of specific stereoisomers, typically with a (2,3)-trans-(3,4)-trans configuration. beilstein-journals.org

Table 2: Stereoselective Domino Povarov Reaction for Tetrahydroquinoline Synthesis

| Entry | Arylamine | Aromatic Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Aniline | Benzaldehyde | 63 | >20:1 |

| 2 | 4-Methylaniline | Benzaldehyde | 67 | >20:1 |

| 3 | Aniline | 4-Chlorobenzaldehyde | 65 | >20:1 |

| 4 | 4-Methoxyaniline | 4-Nitrobenzaldehyde | 58 | >20:1 |

Data represents typical outcomes for this reaction type. beilstein-journals.orgbeilstein-journals.org

Tandem Allylic Azide (B81097) Rearrangement/Friedel-Crafts Alkylation for Stereoselective Tetrahydroquinoline Synthesis

A sophisticated cascade reaction for synthesizing 3-azido-tetrahydroquinolines involves a tandem allylic azide rearrangement and intramolecular Friedel-Crafts alkylation. nih.gov This method begins with an allylic azide substrate that can exist as a mixture of equilibrating isomers. nih.gov Upon treatment with a catalytic amount of a silver salt, such as silver hexafluoroantimonate (AgSbF₆), one of the equilibrating azide isomers is selectively activated. nih.gov This activation facilitates an intramolecular Friedel-Crafts-type alkylation of a tethered aromatic ring, leading to the cyclization and formation of the tetrahydroquinoline scaffold. nih.gov This dynamic cyclization process effectively resolves the mixture of azide isomers, providing the 3-azido-tetrahydroquinoline products with high yields and excellent diastereoselectivity. nih.gov

Asymmetric Reductive Amination for Chiral Tetrahydroquinoline Construction

Asymmetric reductive amination represents a direct and atom-economical strategy for the synthesis of chiral amines, including tetrahydroquinolines. mdpi.comacs.org This transformation can be achieved through various catalytic systems, including those based on transition metals like ruthenium and iridium, often paired with chiral ligands. acs.orgmdpi.com The direct asymmetric reductive amination (DARA) of a ketone with an ammonia (B1221849) source and a reductant is one of the most straightforward routes to chiral primary amines. acs.org

In the context of tetrahydroquinolines, a tandem reductive amination/asymmetric transfer hydrogenation of 2-quinolinecarboxaldehydes with aromatic amines has been developed. globethesis.com This reaction, catalyzed by a chiral phosphoric acid, constructs tetrahydroquinoline-fused chiral 1,2-diamines with high yields and excellent enantioselectivities under mild conditions. globethesis.com The strategy relies on the initial formation of an imine intermediate, which is then stereoselectively reduced. mdpi.com

Aza-Michael/Michael/Wittig/Ketyl Radical Addition/Esterification Triple-Reaction Sequences for Polycyclic Tetrahydroquinolines

For the construction of highly complex, polycyclic tetrahydroquinoline scaffolds, intricate one-pot triple-reaction sequences have been devised. acs.org One such strategy employs a combination of asymmetric organocatalysis and photoredox catalysis to orchestrate an aza-Michael/Michael/Wittig/ketyl radical addition/esterification cascade. acs.org This remarkable transformation allows for the formation of five chemical bonds and up to five consecutive chiral centers in a single operation from readily available starting materials. acs.org The process yields structurally diverse polycyclic tetrahydroquinoline derivatives with good yields, high diastereoselectivity (>20:1 dr), and nearly perfect enantioselectivity (>99% ee). acs.org This approach showcases the power of synergistic catalysis in achieving significant increases in molecular complexity efficiently and with exceptional stereocontrol. acs.org

Palladium-Catalyzed Cyclization and Coupling Reactions for Tetrahydroquinoline Scaffolds

Palladium catalysis represents a powerful tool in synthetic organic chemistry for the construction of heterocyclic scaffolds, including the 1,2,3,4-tetrahydroquinoline core. These methods often provide high efficiency and functional group tolerance. Recent advancements have focused on the development of novel cyclization and coupling strategies that utilize palladium catalysts to form the key C-C and C-N bonds of the tetrahydroquinoline ring system. These approaches include leveraging C-H activation and asymmetric cyclizations to build molecular complexity.

C-H Activation and Functionalization Routes to 1,2,3,4-tetrahydroquinolines

Palladium-catalyzed C-H activation has emerged as a step- and atom-economical strategy for synthesizing heterocycles. nih.gov This approach avoids the pre-functionalization of starting materials, directly converting C-H bonds into new C-C or C-heteroatom bonds. In the context of tetrahydroquinoline synthesis, intramolecular C-H amination and annulation reactions are particularly relevant.

The general strategy involves a substrate containing a directing group, typically an amine or amide, which coordinates to the palladium catalyst. This coordination positions the catalyst in proximity to a specific C-H bond, facilitating its cleavage in a process known as cyclometalation. nih.gov The resulting palladacycle intermediate can then undergo various transformations to complete the heterocyclic ring formation. For instance, the intramolecular cyclization of N-alkyl-N-arylamines can lead to the formation of tetrahydroquinolines. The reaction mechanism often involves an initial ortho-palladation, followed by subsequent reaction steps to form the saturated heterocyclic ring. nih.gov

Recent studies have explored the functionalization of tertiary alkylamines via palladium-catalyzed C-H activation. acs.org While challenges such as β-hydride elimination can be competitive pathways, the use of specific ligands, like N-acetyl amino acids, can suppress these side reactions and favor the desired C-H activation pathway. acs.org These developments highlight the potential for creating substituted tetrahydroquinoline scaffolds by functionalizing C(sp³)–H bonds in suitable precursors. The reaction conditions, including the choice of palladium source, ligand, and oxidant, are critical for achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed C-H Activation for Heterocycle Synthesis This table presents generalized conditions and is for illustrative purposes.

| Catalyst System | Ligand/Additive | Oxidant | Application | Reference |

| Pd(OAc)₂ | PPh₃ | O₂ | Intramolecular C-H Amination | nih.gov |

| Pd(PhCN)₂Cl₂ | Ac-Tle-OH | Ag₂CO₃ | γ-C(sp³)–H Arylation | acs.org |

| Pd(II) complexes | Mono- or bidentate ligands | Various | C(sp³)–H Functionalization | nih.gov |

Reductive Asymmetric Cyclization Strategies

Enantiomerically enriched tetrahydroquinolines can be accessed through palladium-catalyzed asymmetric dearomative cyclization and reductive cyclization reactions. rsc.orgmdpi.com These methods are highly valuable as they can establish the stereocenter at the C2 position of the tetrahydroquinoline ring in a controlled manner.

One prominent approach is the reductive cyclization of o-nitrostyrenes. In these reactions, a palladium catalyst facilitates the reduction of the nitro group, often using carbon monoxide (CO) or a CO surrogate like phenyl formate, which generates an intermediate that subsequently cyclizes to form an indole (B1671886). mdpi.comresearchgate.net Further reduction of the indole ring, which can sometimes be achieved in a tandem process, yields the tetrahydroquinoline scaffold. The choice of ligands is crucial for the success of these reactions, with phenanthroline being effective in some systems. mdpi.com

Palladium-catalyzed asymmetric dearomative cyclizations have also been applied to the synthesis of complex natural products containing fused ring systems. rsc.org A related strategy is the formal [3+2]-cycloaddition of vinyl cyclopropanes with various acceptors, catalyzed by palladium complexes with chiral ligands. This methodology allows for the construction of highly functionalized five-membered rings and can set multiple stereogenic centers with high enantio- and diastereoselectivity. nih.gov While not a direct synthesis of the six-membered tetrahydroquinoline ring, the principles of controlling stereochemistry through chiral palladium complexes are transferable. The key to asymmetry is the use of chiral ligands that create a chiral environment around the metal center, influencing the stereochemical outcome of the bond-forming steps.

Manganese-Catalyzed Borrowing Hydrogen Methodology for Tetrahydroquinoline Synthesis

Manganese, being an earth-abundant and less toxic metal, has gained significant attention as a sustainable alternative to precious metal catalysts. beilstein-journals.org The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" methodology is a particularly atom-economical strategy for C-C and C-N bond formation. beilstein-journals.orgacs.org This process utilizes alcohols as alkylating agents, producing only water as a byproduct and avoiding the need for external reducing agents. nih.gov

A straightforward synthesis of 1,2,3,4-tetrahydroquinolines has been developed using a manganese(I) PN³ pincer complex as the catalyst. acs.orgnih.gov This one-pot cascade reaction starts from 2-aminobenzyl alcohols and secondary alcohols. acs.org The mechanism involves the manganese catalyst temporarily "borrowing" hydrogen from the secondary alcohol to form an aldehyde or ketone in situ. This reactive carbonyl intermediate then condenses with the 2-aminobenzyl alcohol, followed by cyclization. Finally, the "borrowed" hydrogen is returned by the manganese hydride species to reduce the cyclic intermediate, yielding the final 1,2,3,4-tetrahydroquinoline product. acs.orgthieme-connect.com

The selectivity of the reaction is highly dependent on the choice of base and reaction temperature. For instance, using a combination of potassium hydride (KH) and potassium hydroxide (B78521) (KOH) at 120 °C preferentially yields the reduced 2-phenyl-1,2,3,4-tetrahydroquinoline, whereas using potassium tert-butoxide (KOtBu) at a higher temperature (140 °C) leads to the formation of the aromatic 2-phenylquinoline. acs.org This demonstrates the fine-tuning possible within this catalytic system to achieve selective synthesis. acs.org

Table 2: Manganese-Catalyzed Borrowing Hydrogen Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline Data synthesized from Hofmann et al., 2020. acs.org

| Catalyst | Base | Temperature (°C) | Major Product | Reference |

| Mn(I) PN³ pincer complex | KOtBu | 140 | 2-Phenylquinoline | acs.org |

| Mn(I) PN³ pincer complex | KH / KOH | 120 | 2-Phenyl-1,2,3,4-tetrahydroquinoline | acs.org |

Chiral Resolution Techniques for this compound

One common method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine. A similar approach has been used for the resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, where O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA) was used as the resolving agent. nih.gov

Kinetic resolution is another powerful technique that relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. In the kinetic resolution of (±)-2-methyl-1,2,3,4-tetrahydroquinoline, the racemic amine is acylated using the acyl chloride of (S)-naproxen. rsc.org This reaction proceeds at different rates for the (R)- and (S)-enantiomers of the tetrahydroquinoline, leading to the preferential formation of the (S,S)-diastereoisomeric amide. The resulting mixture of the unreacted amine (enriched in the (R)-enantiomer) and the diastereomeric amide can then be separated. Subsequent hydrolysis of the amide yields the (S)-enantiomer of the heterocyclic amine. rsc.org This method allows for the isolation of individual enantiomers from the racemic starting material. rsc.org

Catalyst Design and Engineering for Enantioselective R 2 Methyl 1,2,3,4 Tetrahydroquinoline Synthesis

Chiral Ligand Architectures and Their Impact on Enantioselectivity

The heart of asymmetric metal catalysis lies in the chiral ligand that coordinates to the metal center. The ligand's structure dictates the steric and electronic environment of the catalytic site, thereby controlling the facial selectivity of the substrate's approach and influencing the enantiomeric excess of the product.

Chiral diphosphine ligands are among the most successful and widely studied ligands in asymmetric hydrogenation. In the context of synthesizing chiral tetrahydroquinolines, ruthenium and iridium complexes bearing these ligands have demonstrated significant efficacy. The bite angle, chirality of the backbone, and the nature of the substituents on the phosphorus atoms are all critical design elements that modulate both reactivity and enantioselectivity. For instance, Ru(II) complexes featuring N,O-chelate ligands have been shown to be active in both the synthesis of quinolines and their subsequent one-pot hydrogenation to tetrahydroquinolines. bohrium.comnih.govacs.org Similarly, triphos-type ligands have been effective in ruthenium-catalyzed amination reactions, which can be a step in quinoline (B57606) synthesis pathways. rsc.org Iridium complexes with chiral phosphine-phosphite ligands have been specifically investigated for the enantioselective hydrogenation of 2-methylquinoline (B7769805), showing that the modular structure of these ligands allows for fine-tuning of the catalyst to improve enantioselectivity, achieving up to 73% ee. nih.govresearchgate.netresearchgate.net The choice of diphosphine can also influence the reaction mechanism, with some systems operating via an inner-sphere mechanism. researchgate.net

Below is a table summarizing the performance of selected diphosphine ligands in related asymmetric hydrogenations.

| Metal | Ligand Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Iridium | Phosphine-Phosphite | 2-Methylquinoline | Up to 73% | nih.gov |

| Ruthenium | Triphos Derivatives | Alcohols (Amination) | N/A | rsc.org |

| Iridium | (S)-BINAP, (S)-SEGPHOS | 2-Phenylquinoxaline | High | researchgate.net |

Chiral diamine ligands, particularly those used in Noyori-type catalysts, are highly effective for the asymmetric transfer hydrogenation (ATH) of C=N bonds. Ruthenium and rhodium complexes incorporating chiral diamine ligands have been successfully applied to the synthesis of chiral tetrahydroquinolines and related heterocycles. For example, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in Cp* metal complexes for the ATH of dihydroisoquinolines, with rhodium catalysts proving most effective. nih.gov The development of polymeric chiral diamine ligands has led to efficient and recyclable iridium catalysts for the ATH of ketones, achieving excellent enantioselectivities (up to 99% ee) and high total turnover numbers. nih.gov The mechanism often involves a metal-ligand cooperative effect. Rh(III)-tethered Noyori-Ikariya-type catalysts have demonstrated high diastereo- and enantioselectivities in the ATH of related chromone (B188151) systems. researchgate.net

The table below showcases the effectiveness of chiral diamine ligands in asymmetric transfer hydrogenation.

| Metal | Ligand Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rhodium | Me-CAMPY (diamine) | Dihydroisoquinolines | Up to 69% | nih.gov |

| Iridium | Polymeric Diamine | Functionalized Ketones | Up to 99% | nih.gov |

| Rhodium | Teth-TsDPEN | 3-Formyl-chromones | 97 to >99% | researchgate.net |

Moving away from transition metals, spiro bicyclic bisboranes have emerged as powerful metal-free catalysts for the chemoselective and enantioselective hydrogenation of quinolines. researchgate.netdicp.ac.cn These catalysts are prepared from C2-symmetric spiro-bicyclic dienes and hydroborating agents like HB(C6F5)2. dicp.ac.cnresearchgate.net A key advantage of this system is its broad functional-group tolerance, making it complementary to many transition-metal-based methods. dicp.ac.cnnih.gov These catalysts have demonstrated excellent yields and enantiomeric excesses, with turnover numbers reaching up to 460. researchgate.netdicp.ac.cnresearchgate.net The rigidity of the bicyclic scaffold and the steric bulk around the boron centers are thought to contribute to their enhanced stability and activity. dicp.ac.cn

The performance of a spiro bicyclic bisborane catalyst in the hydrogenation of various 2-substituted quinolines is detailed below.

| Substrate (2-substituted quinoline) | Catalyst Loading (mol%) | H2 Pressure (bar) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 2-Methylquinoline | 2 | 50 | 98 | 94 | dicp.ac.cn |

| 2-Ethylquinoline | 2 | 50 | 98 | 94 | dicp.ac.cn |

| 2-n-Propylquinoline | 2 | 50 | 97 | 93 | dicp.ac.cn |

| 2-Phenylquinoline | 1 | 50 | 98 | 96 | dicp.ac.cn |

Phosphine-phosphoramidite ligands represent a versatile class of hybrid bidentate phosphorus ligands that have shown excellent results in various asymmetric transformations. dicp.ac.cn The modularity and air/moisture stability of these ligands make them highly attractive. dicp.ac.cnresearchgate.net Specifically, phosphoramidite (B1245037) ligands derived from a 1,2,3,4-tetrahydroquinoline (B108954) backbone have been synthesized and applied in asymmetric catalysis. dicp.ac.cn For instance, dihydroquinaphos, which incorporates this flexible backbone, has achieved excellent enantioselectivity in the Rh-catalyzed asymmetric hydrogenation of functionalized olefins. dicp.ac.cn While the direct application to 2-methylquinoline hydrogenation is a specific area of development, the success in other areas highlights the potential of using the tetrahydroquinoline scaffold itself as a chiral directing group within a ligand.

While the focus is on synthesis, studying the reverse reaction—dehydrogenation—can provide valuable insights into catalyst design. Iridium(III) complexes containing substituted cyclopentadienyl (B1206354) (Cp) ligands have been investigated for the acceptorless dehydrogenation of 2-methyl-1,2,3,4-tetrahydroquinoline. proquest.commdpi.comresearchgate.net The electronic and steric properties of the Cp ligand can be tuned by altering the substituents on the ring. mdpi.com Research has shown that a 1-t-butyl-2,3,4,5-tetramethylcyclopentadienyl iridium complex exhibited the highest efficiency in this dehydrogenation, surpassing the performance of the more common pentamethylcyclopentadienyl (Cp*) iridium catalyst. proquest.commdpi.com This suggests that subtle steric and electronic perturbations on the Cp ligand can significantly impact catalytic activity, a principle that is directly applicable to the design of catalysts for the forward hydrogenation reaction. mdpi.com

The table below compares the catalytic activity of different Cp-Iridium complexes in the dehydrogenation of 2-methyl-1,2,3,4-tetrahydroquinoline.

| Iridium Complex Ligand | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |

| Pentamethylcyclopentadienyl (Cp*) | 20 | 56 | 54 | mdpi.com |

| 1-t-butyl-2,3,4,5-tetramethylcyclopentadienyl | 20 | 72 | 68 | mdpi.com |

| 1-ethyl-2,3,4,5-tetramethylcyclopentadienyl | 20 | 59 | 57 | mdpi.com |

Rational Design and Optimization of Organocatalysts for Chiral Tetrahydroquinolines

Organocatalysis offers an alternative, metal-free approach to the synthesis of chiral tetrahydroquinolines. The rational design of these small organic molecules focuses on creating specific non-covalent interactions with the substrate to control the stereochemical outcome.

Chiral phosphoric acids have emerged as highly effective catalysts for the asymmetric synthesis of tetrahydroquinolines. globethesis.comorganic-chemistry.org They can catalyze the asymmetric transfer hydrogenation of quinoline derivatives, using a Hantzsch ester as the hydrogen source, to afford products with high enantioselectivity. organic-chemistry.orgdicp.ac.cn The mechanism involves the Brønsted acid activating the quinoline substrate, making it more susceptible to reduction, while the chiral environment of the catalyst directs the approach of the hydride source.

Bifunctional thiourea (B124793) catalysts have also been successfully employed. These catalysts typically contain both a hydrogen-bond donor (the thiourea moiety) and a basic site (e.g., a tertiary amine). nih.gov This dual activation mode allows them to effectively control the transition state in reactions such as Michael/aza-Henry tandem reactions to produce highly substituted tetrahydroquinolines with excellent yields, diastereoselectivities, and enantioselectivities (up to >99% ee). nih.govnih.gov The rational design of these organocatalysts involves modifying the chiral scaffold and the functional groups to optimize the hydrogen-bonding interactions and the spatial arrangement of the reacting partners. monash.eduresearchgate.net

Structural Modifications of Chiral Phosphoric Acids for Tetrahydroquinoline Synthesis

Chiral phosphoric acids (CPAs), particularly those derived from the BINOL (1,1'-bi-2-naphthol) backbone, have emerged as powerful Brønsted acid organocatalysts for a variety of asymmetric transformations, including the synthesis of chiral tetrahydroquinolines. psu.edu The catalytic activity and enantioselectivity of these catalysts are highly dependent on the nature of the substituents at the 3,3'-positions of the BINOL framework.

Research has demonstrated that sterically demanding substituents at the 3,3'-positions of the BINOL backbone are crucial for achieving high enantioselectivity in the asymmetric transfer hydrogenation of quinolines. dicp.ac.cn For instance, in the reduction of 2-substituted quinolines using Hantzsch esters as the hydrogen source, a clear trend is observed where bulkier substituents lead to higher enantiomeric excess (ee). dicp.ac.cn While an unsubstituted chiral phosphoric acid may result in high conversion, it often provides poor enantioselectivity. dicp.ac.cn By introducing bulky groups, a more defined and constrained chiral environment is created around the active site, which effectively controls the facial selectivity of the hydride transfer to the protonated quinoline intermediate.

A study on the asymmetric transfer hydrogenation of 2-methylquinoline in diethyl carbonate, a sustainable solvent, highlighted the impact of various 3,3'-disubstituted BINOL-derived phosphoric acids. The results, summarized in the table below, illustrate the direct correlation between the steric bulk of the substituents and the enantioselectivity of the reaction.

Table 1: Effect of 3,3'-Substituents on Chiral Phosphoric Acid Catalysts in the Asymmetric Transfer Hydrogenation of 2-Methylquinoline dicp.ac.cn

| Catalyst Substituent (at 3,3'-positions) | Conversion (%) | Enantiomeric Excess (ee, %) |

| H | >99 | 10 |

| 3,5-(CF₃)₂C₆H₃ | >99 | 45 |

| 2,4,6-(i-Pr)₃C₆H₂ | >99 | 67 |

| 9-Anthryl | >99 | 87 |

These findings underscore the importance of rational catalyst design, where the modification of the catalyst's steric properties is a key strategy for optimizing the enantioselectivity of the synthesis of chiral tetrahydroquinolines like (R)-2-Methyl-1,2,3,4-tetrahydroquinoline. The development of highly hindered 3,3'-bis(2,4,6-tri-tert-butylphenyl)-BINOL-derived phosphoric acids is a testament to this approach, aiming to create even more effective catalysts. rsc.org

Electrostatically Tuned Phenols as Organocatalysts for Tetrahydroquinoline Transfer Hydrogenation

A novel approach to organocatalysis for the synthesis of tetrahydroquinolines involves the use of electrostatically tuned phenols (ETPs). rsc.org These simple and scalable catalysts have shown significant potential in the transfer hydrogenation of N-arenes using a Hantzsch ester as the hydride source. rsc.orgrsc.org The design of these catalysts is inspired by enzymatic systems, where electrostatic interactions play a crucial role in positioning the substrate and enhancing catalytic activity. rsc.org

ETPs are designed by incorporating a charged arm onto the phenol (B47542) scaffold. This modification has been shown to dramatically increase the catalytic activity compared to their uncharged counterparts. researchgate.net Kinetic studies have revealed that an electrostatically tuned phenol can be up to 130-fold faster than a similar, uncharged phenol in promoting the transfer hydrogenation of N-arenes. rsc.org This rate enhancement is attributed to the charged moiety regulating the catalytic behavior of the phenolic group, likely by stabilizing charged intermediates or transition states in the reaction mechanism. rsc.org

The general applicability of ETPs has been demonstrated in the conversion of various N-arenes to their corresponding partially saturated tetrahydroquinolines with good to excellent conversions under ambient reaction conditions. rsc.orgresearchgate.net The ease of synthesis and scalability of these organocatalysts make them an attractive alternative to more complex or metal-based catalytic systems. rsc.org

Table 2: Performance of Electrostatically Tuned Phenol (ETP) Catalysts in the Transfer Hydrogenation of Quinolines rsc.org

| Catalyst | Conversion (%) |

| ETP-2 | Good |

| ETP-6 | Good |

Control experiments and NMR spectroscopic investigations have been employed to elucidate the role of the charged environment in the catalytic transformation, confirming that the electrostatic tuning is a key factor in their enhanced performance. rsc.orgresearchgate.net

Directed Evolution and Mutagenesis in Biocatalytic Systems for this compound Production

Biocatalysis offers an environmentally benign and highly selective alternative for the production of enantiomerically pure compounds. Directed evolution and site-specific mutagenesis are powerful tools for engineering enzymes with desired properties, such as enhanced activity, stability, and substrate specificity. nih.gov In the context of this compound production, these techniques have been successfully applied to develop a biocatalyst for the deracemization of a racemic mixture of 2-methyl-1,2,3,4-tetrahydroquinoline.

A notable example is the engineering of a cyclohexylamine (B46788) oxidase (CHAO) from Brevibacterium oxidans IH-35A. acs.org The wild-type CHAO exhibited virtually no activity towards the deracemization of 2-methyl-1,2,3,4-tetrahydroquinoline. acs.org To enhance its catalytic efficiency and substrate scope, a strategy of iterative saturation mutagenesis was employed. acs.orgacs.org This involved targeting amino acid residues in the active site of the enzyme for mutation.

Initially, eleven amino acid residues located within 5 Å of the substrate binding pocket were subjected to saturation mutagenesis. acs.orgresearchgate.net Screening of the resulting mutant libraries identified several beneficial mutations. Further rounds of iterative saturation mutagenesis on the most promising mutants led to the development of highly improved CHAO variants. acs.org

Two particularly effective variants, T198FL199S and T198FL199SM226F, exhibited a catalytic efficiency up to 406 times higher than the wild-type enzyme for the target substrate. acs.org The triple mutant, T198FL199SM226F, proved to be highly effective for the preparative-scale deracemization of 2-methyl-1,2,3,4-tetrahydroquinoline. acs.orgacs.org Using E. coli whole cells expressing this mutant, this compound was produced with a high yield and excellent enantiomeric excess. acs.orgacs.org

Table 3: Performance of Engineered Cyclohexylamine Oxidase (CHAO) in the Deracemization of 2-Methyl-1,2,3,4-tetrahydroquinoline acs.orgacs.org

| Enzyme Variant | Yield (%) | Enantiomeric Excess (ee, %) |

| Wild-Type CHAO | No reaction | - |

| T198FL199SM226F | 76 | 98 |

This biocatalytic approach, combining enantioselective oxidation by the engineered CHAO with a non-selective chemical reduction, provides a powerful and sustainable method for the production of this compound. acs.org

Advanced Spectroscopic and Structural Analysis of R 2 Methyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Spectroscopic Techniques for Stereochemical Assignment in Tetrahydroquinolines

The determination of the stereochemical integrity and conformational behavior of (R)-2-Methyl-1,2,3,4-tetrahydroquinoline relies on a suite of advanced spectroscopic methods. These techniques provide insights into the chirality and the spatial arrangement of atoms within the molecule.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the differential interaction of chiral molecules with polarized light, making them ideal for the determination of enantiomeric excess (e.e.).

Another common method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC). This technique separates the enantiomers of a chiral compound by passing them through a column containing a chiral stationary phase. registech.comsigmaaldrich.com For tetrahydroquinoline derivatives, this often involves derivatization of the secondary amine with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral HPLC column. rsc.org The relative areas of the peaks corresponding to the two diastereomers directly correlate to the enantiomeric excess of the original sample.

Table 1: Chiroptical Techniques for Enantiomeric Excess Determination

| Technique | Principle | Application to this compound |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Direct measurement of e.e. in solution; absolute configuration determination with theoretical calculations. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and conformational dynamics of molecules in solution. For this compound, advanced NMR experiments provide crucial data on the spatial relationships between atoms, which is essential for determining its preferred conformation.

The tetrahydroquinoline ring system is not planar and can adopt several conformations, often described as half-chair or sofa conformations. researchgate.net The conformational preference is influenced by the substituents on the ring. In the case of this compound, the methyl group at the C2 position will preferentially occupy a pseudo-equatorial or pseudo-axial position to minimize steric strain.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å). mdpi.com NOESY experiments on this compound can reveal the relative orientation of the methyl group and the protons on the heterocyclic ring. For instance, a strong NOE correlation between the methyl protons and one of the protons at the C3 position would provide evidence for a specific conformation. Rotational Frame Nuclear Overhauser Effect Spectroscopy (ROESY) can be used for molecules of intermediate size where the NOE may be close to zero.

In the absence of direct experimental NOESY data for the title compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate the theoretical NMR parameters for different possible conformers. imist.maresearchgate.netruc.dk These theoretical data can then be compared with experimental ¹H and ¹³C NMR spectra to infer the most probable conformation in solution. Studies on the parent 1,2,3,4-tetrahydroquinoline (B108954) have shown that the molecule exists in multiple stable conformations that can be computationally modeled. nih.gov

Table 2: Advanced NMR Techniques for Conformational Analysis

| Technique | Principle | Application to this compound |

|---|---|---|

| Nuclear Overhauser Effect Spectroscopy (NOESY) | Detects through-space correlations between protons in close proximity. | Determination of the spatial orientation of the C2-methyl group relative to other protons, elucidating the ring conformation. |

X-ray Crystallography for Absolute Configuration Determination and Structural Insights

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral molecule like this compound, obtaining a suitable single crystal is a prerequisite for X-ray diffraction analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. Crucially, by using anomalous dispersion, the absolute configuration of the chiral center at C2 can be unambiguously determined as (R) or (S).

While a crystal structure for this compound itself is not publicly available, the crystal structure of its constitutional isomer, 2-methyl-1,2,3,4-tetrahydroisoquinoline, has been reported. researchgate.net This structure provides some general insights into the solid-state packing of a related heterocyclic system. The lack of a specific crystal structure for the title compound highlights an area for future research to provide definitive structural proof of its stereochemistry and solid-state conformation.

Table 3: X-ray Crystallography Data (Hypothetical for the Target Compound)

| Parameter | Expected Information for this compound |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Absolute Configuration | Unambiguous assignment of the (R) configuration at the C2 stereocenter. |

Mass Spectrometry for High-Resolution Characterization of Tetrahydroquinoline Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound and its fragments. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high precision, which in turn enables the unambiguous determination of its elemental formula. mdpi.com

For derivatives of this compound, which are often synthesized for various applications, HRMS is essential for their characterization. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like tetrahydroquinoline derivatives, allowing for the detection of the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pathways of tetrahydroquinoline derivatives are influenced by the nature and position of substituents. researchgate.netnih.govnih.govrsc.org Common fragmentation pathways for related heterocyclic systems often involve cleavages of the saturated ring. For N-acylated derivatives of this compound, characteristic fragmentation would likely involve the loss of the acyl group or cleavages within the heterocyclic ring system. A detailed analysis of these fragmentation patterns can help to confirm the structure of newly synthesized derivatives.

Table 4: High-Resolution Mass Spectrometry Data for a Hypothetical Derivative

| Derivative | Ionization Mode | Precursor Ion [M+H]⁺ (Calculated) | Precursor Ion [M+H]⁺ (Found) | Major Fragment Ions |

|---|---|---|---|---|

| N-acetyl-(R)-2-Methyl-1,2,3,4-tetrahydroquinoline | ESI+ | 190.1226 | 190.1228 | Loss of acetyl group, ring cleavage fragments |

Functionalization and Derivatization Strategies for Chiral 2 Methyl 1,2,3,4 Tetrahydroquinoline Scaffolds

Stereoselective Introduction of Additional Stereocenters on the Tetrahydroquinoline Ring System

The existing stereocenter at the C2 position of (R)-2-Methyl-1,2,3,4-tetrahydroquinoline can act as a powerful stereocontrolling element in the introduction of new chiral centers at other positions of the tetrahydroquinoline ring, primarily at the C3 and C4 positions. This is typically achieved through diastereoselective reactions where the chiral information from the C2-methyl group biases the approach of reagents to one face of the molecule.

One common strategy involves the formation of an enamine or enolate from the N-protected this compound, followed by reaction with an electrophile. The C2-methyl group can influence the conformation of the intermediate, leading to a preferred diastereomer upon reaction. For instance, diastereoselective alkylation at the C3 position can be achieved by deprotonation with a strong base to form a chiral enolate, which then reacts with an alkyl halide. The stereochemical outcome is dictated by the steric hindrance imposed by the C2-methyl group, which directs the incoming electrophile to the less hindered face.

Another approach is the diastereoselective functionalization at the C4 position. This can be accomplished through reactions such as the Povarov reaction, which is a [4+2] cycloaddition between an aniline, an aldehyde, and an alkene to form a tetrahydroquinoline. While this is a de novo synthesis, the principles of stereocontrol can be applied to the functionalization of a pre-existing tetrahydroquinoline ring. For example, the generation of an iminium ion intermediate from this compound, followed by the addition of a nucleophile, can proceed with high diastereoselectivity.

Furthermore, domino reactions have been employed to construct polysubstituted tetrahydroquinolines with excellent diastereoselectivity. nih.gov For instance, a [4+2] annulation of in situ generated p-quinone methides with nitroalkenes has been shown to produce highly functionalized 4-aryl-substituted tetrahydroquinolines. nih.gov Although not starting from this compound, these methods highlight the potential for creating multiple stereocenters with high control, a strategy that could be adapted to the chiral substrate.

The table below summarizes some representative examples of diastereoselective reactions on the tetrahydroquinoline scaffold, illustrating the potential for creating additional stereocenters.

| Reaction Type | Position of Functionalization | Stereochemical Outcome | Reference |

| [4+2] Annulation | C3, C4 | High diastereoselectivity (>20:1 dr) | frontiersin.orgnih.gov |

| Reductive Amination-SNAr | C2, C3, C4 | High diastereoselectivity | mdpi.com |

| Aza-Diels-Alder | C2, C3, C4 | High diastereoselectivity | nih.gov |

It is important to note that the efficiency and stereoselectivity of these reactions are highly dependent on the nature of the protecting group on the nitrogen atom, the reaction conditions (solvent, temperature, catalyst), and the specific electrophile or nucleophile used.

Regioselective Functionalization of the Aromatic and Aliphatic Portions of this compound

The ability to selectively functionalize either the aromatic (benzene) ring or the aliphatic (piperidine) ring of this compound is crucial for creating a diverse range of derivatives. The electronic properties and reactivity of these two portions of the molecule are distinct, allowing for regioselective transformations.

Functionalization of the Aromatic Ring:

The aromatic ring of the tetrahydroquinoline system is susceptible to electrophilic aromatic substitution reactions. The nitrogen atom, being an activating group, directs incoming electrophiles primarily to the ortho and para positions (C5 and C7). However, the regioselectivity can be influenced by the presence of a protecting group on the nitrogen and the reaction conditions.

A thorough study on the nitration of N-protected tetrahydroquinolines has demonstrated that the regiochemical outcome is highly dependent on the protecting group. researchgate.net For instance, N-acetylation can direct nitration to the C7 position, while other protecting groups might favor the C5 or C6 positions. This highlights the importance of the N-substituent in modulating the electronic properties of the aromatic ring. Halogenation of the aromatic ring can also be achieved with high regioselectivity. For example, a metal-free protocol for the remote C5-H halogenation of 8-substituted quinolines has been developed, showcasing the possibility of selective functionalization. nih.govrsc.org

Functionalization of the Aliphatic Ring:

The aliphatic portion of this compound offers several sites for functionalization, including the nitrogen atom and the C3 and C4 positions. N-alkylation and N-acylation are straightforward transformations. Functionalization of the carbon framework of the aliphatic ring often requires more specialized methods.

One powerful technique is the lithiation of N-Boc protected tetrahydroisoquinolines, a class of compounds structurally related to tetrahydroquinolines, followed by trapping with an electrophile. rsc.orgresearchgate.net This strategy allows for the introduction of a wide range of substituents at the position adjacent to the nitrogen atom. A similar approach could be envisioned for this compound, where deprotonation at the C2 or C8a position, followed by reaction with an electrophile, could lead to novel derivatives. The stereochemical outcome of such reactions would be influenced by the existing chiral center.

Furthermore, C-H activation strategies are emerging as powerful tools for the direct functionalization of otherwise unreactive C-H bonds. While specific examples on this compound are not abundant, metal-mediated intramolecular nitrene C-H insertion has been used to synthesize 2-aryl-1,2,3,4-tetrahydroquinolines, indicating the feasibility of targeting the aliphatic C-H bonds. nih.govmdpi.com

The following table provides a summary of potential regioselective functionalization strategies.

| Ring System | Reaction Type | Position of Functionalization | Key Considerations | Reference |

| Aromatic | Nitration | C5, C6, C7 | N-protecting group, reaction conditions | researchgate.netjst.go.jp |

| Aromatic | Halogenation | C5 | Directing group at C8 | nih.govrsc.org |

| Aliphatic | Lithiation-electrophilic quench | C2, C8a (inferred) | N-Boc protection, choice of base and electrophile | rsc.orgresearchgate.net |

| Aliphatic | C-H Activation | C3, C4 (inferred) | Catalyst, directing group | nih.govmdpi.com |

Synthesis of Polycyclic Tetrahydroquinoline Derivatives with Multiple Chiral Centers

The rigid framework of this compound makes it an excellent building block for the synthesis of more complex, polycyclic structures containing multiple chiral centers. Such compounds are of significant interest in drug discovery and natural product synthesis. The strategies to achieve this often involve intramolecular cyclization reactions or cascade reactions.

One approach involves the introduction of a functionalized side chain onto the tetrahydroquinoline core, which can then participate in an intramolecular cyclization. For example, a side chain containing a nucleophile could be introduced at the C8 position, which could then attack an electrophilic center on the aliphatic ring, leading to the formation of a new ring. The stereochemistry of the newly formed ring junction would be influenced by the chirality at the C2 position.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly efficient for the construction of polycyclic systems. nih.gov While specific examples starting from this compound are not well-documented, the development of cascade reactions to access complex tetrahydro-3,4'-biisoquinolines demonstrates the power of this approach for building molecular complexity from simple heterocyclic precursors. chemrxiv.orgchemrxiv.org A similar strategy could be envisioned where a functionalized this compound derivative undergoes a cascade cyclization to generate a polycyclic system with multiple stereocenters.

The synthesis of chiral tetrahydroquinoline-based carbene precursors, which involves an intramolecular Friedel-Crafts alkylation to form a fused ring system, also provides a blueprint for constructing polycyclic derivatives. nih.govrsc.org By designing appropriate precursors derived from this compound, it should be possible to access a variety of novel polycyclic architectures.

The table below outlines some conceptual strategies for the synthesis of polycyclic tetrahydroquinoline derivatives.

| Synthetic Strategy | Key Transformation | Expected Outcome |

| Intramolecular Cyclization | Annulation of a functionalized side chain | Fused or bridged polycyclic systems |

| Cascade Reactions | Sequential bond formation | Complex polycyclic scaffolds in a single step |

| Intramolecular Friedel-Crafts | Cyclization onto the aromatic ring | Fused polycyclic systems |

The successful implementation of these strategies would open up new avenues for the exploration of the chemical space around the this compound scaffold, leading to the discovery of novel molecules with interesting properties.

Theoretical and Computational Investigations of R 2 Methyl 1,2,3,4 Tetrahydroquinoline Reactivity and Selectivity

Quantum Chemical Calculations of Reaction Energetics and Transition States for Tetrahydroquinoline Formation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of reactions that form the tetrahydroquinoline skeleton. A prominent route for synthesizing this scaffold is the Povarov reaction, a formal aza-Diels-Alder reaction.

DFT studies have revealed that the Povarov reaction is not a concerted process but rather a domino reaction involving at least two main stages. rsc.orgrsc.org The first stage is a Lewis acid-catalyzed cycloaddition between an N-aryl imine and an electron-rich alkene, which proceeds through a two-step mechanism involving a stabilized zwitterionic intermediate. rsc.org The second stage involves a formal 1,3-hydrogen shift to regenerate the aromaticity of the ring system, ultimately yielding the stable tetrahydroquinoline product. rsc.org This subsequent tautomerization is also typically a stepwise process, as a direct 1,3-hydrogen shift would involve a highly strained four-membered transition state. rsc.org

Computational analyses have been employed to calculate the activation energies for these steps. For instance, in a study on the synthesis of phenanthroline-tetrahydroquinolines via a Povarov-type reaction, DFT calculations indicated a two-step mechanism for the [4+2] cycloadduct formation. The calculations revealed differences in activation energies for the ring-closure step, which correlated well with the experimentally observed reaction yields. nih.gov Specifically, the transition state energies for the final cyclization step were calculated to be -2.4, -9.4, and -2.7 kcal/mol for different derivatives, explaining the variance in product formation. nih.gov These theoretical investigations provide a detailed, step-by-step energetic profile of the reaction, highlighting the role of intermediates and transition states in the formation of the tetrahydroquinoline core.

Table 1: Calculated Activation Energies for Tetrahydroquinoline Formation Steps

| Reaction Step | Catalyst System | Computational Method | Calculated Parameter | Energy Value (kcal/mol) |

|---|---|---|---|---|

| Cycloaddition (Ring Closure) | BiCl₃ | DFT | Activation Energy (TS2a) | -2.4 nih.gov |

| Cycloaddition (Ring Closure) | BiCl₃ | DFT | Activation Energy (TS2b) | -9.4 nih.gov |

| Cycloaddition (Ring Closure) | BiCl₃ | DFT | Activation Energy (TS2c) | -2.7 nih.gov |

Molecular Modeling of Catalyst-Substrate Interactions in Asymmetric Tetrahydroquinoline Synthesis

In the asymmetric synthesis of (R)-2-Methyl-1,2,3,4-tetrahydroquinoline, the precise interaction between the chiral catalyst and the substrate (or intermediate) at the transition state is what dictates the stereochemical outcome. Molecular modeling is crucial for visualizing and quantifying these interactions.

Chiral phosphoric acids are common organocatalysts used in these syntheses. Computational studies have shown that their effectiveness stems from the formation of a well-organized hydrogen-bonding network in the transition state. researchgate.netnih.gov The catalyst can activate the substrate by forming a hydrogen bond with a heteroatom while simultaneously using its bulky aryl groups to create a chiral pocket that sterically shields one face of the reactive intermediate.

Beyond steric hindrance, noncovalent interactions such as π-stacking and CH/π interactions between the catalyst's aromatic rings and the substrate are critical for stabilizing the favored transition state. nih.gov For example, in phosphoric acid-catalyzed reactions, the stereoselectivity often depends on a delicate balance between stabilizing CH/π interactions and destabilizing steric repulsions in the competing transition states leading to the different enantiomers. nih.gov DFT calculations can quantify the energy contribution of these subtle interactions, providing a molecular-level understanding of how the catalyst transmits its chiral information to the product.